Ketopelenolide A
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Overview
Description
Ketopelenolide A is a natural product isolated from the plant Pelenolides. It is a potent cytotoxic agent that has shown promising results in cancer research. The compound exhibits a unique chemical structure that makes it an attractive candidate for drug development. In
Scientific Research Applications
Stereostructure Elucidation
Ketopelenolides C and D, derivatives of Ketopelenolide A, have been isolated from Artemisia arborescens. Their stereostructure was established using a strategy that combined chemical derivatization, NMR data analysis, molecular modeling, and quantum-mechanical calculations. This methodology is important for elucidating the structure of medium-sized polyfunctionalized compounds like Ketopelenolide A (Fattorusso et al., 2008).
Relation to Other Compounds
The study of Artemisia argentea revealed germacranolides closely related to Ketopelenolide A, indicating a structural relationship within certain compound families derived from Artemisia species. This underscores the significance of Ketopelenolide A in understanding the chemical diversity of Artemisia-derived compounds (El-Emary & Bohlmann, 1980).
Ketopelenolide A in Biological Systems
While there is limited direct research on Ketopelenolide A in biological systems, studies on similar compounds can provide indirect insights. For instance, the study of white-rot fungus-mediated degradation of ketoprofen, a structurally different compound, can offer perspectives on the potential biodegradation pathways of compounds like Ketopelenolide A (Marco-Urrea et al., 2010).
properties
CAS RN |
17909-92-1 |
---|---|
Product Name |
Ketopelenolide A |
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(3R,3aS,6Z,10S,11aR)-3,6,10-trimethyl-3,3a,4,5,8,10,11,11a-octahydrocyclodeca[b]furan-2,9-dione |
InChI |
InChI=1S/C15H22O3/c1-9-4-6-12-11(3)15(17)18-14(12)8-10(2)13(16)7-5-9/h5,10-12,14H,4,6-8H2,1-3H3/b9-5-/t10-,11+,12-,14+/m0/s1 |
InChI Key |
KLZWSNKEPLKAOS-KBQMSFDJSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H](CC/C(=C\CC1=O)/C)[C@H](C(=O)O2)C |
SMILES |
CC1CC2C(CCC(=CCC1=O)C)C(C(=O)O2)C |
Canonical SMILES |
CC1CC2C(CCC(=CCC1=O)C)C(C(=O)O2)C |
melting_point |
114°C |
physical_description |
Solid |
synonyms |
ketopelenolid-A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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